molecular formula C6H8N2O3 B3048528 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione CAS No. 17285-14-2

1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Cat. No.: B3048528
CAS No.: 17285-14-2
M. Wt: 156.14 g/mol
InChI Key: LQGNTFKZYOFBHK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound featuring a pyridazine ring with hydroxyethyl and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the reaction of piperazine derivatives with hydroxyethyl compounds under controlled conditions. One common method includes the reaction of piperazine mono-hydrochloric salts with 2-(2-chloroethoxy) ethanol in the presence of a polar solvent like methanol. The reaction is carried out at elevated temperatures (around 80°C) for several hours, followed by purification steps such as vacuum distillation to obtain the high-purity product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dione functionalities can be reduced to form diols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

  • Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
  • Reduction of the dione groups can produce diols.
  • Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dione functionalities can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is unique due to its specific combination of hydroxyethyl and dione functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethyl)-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGNTFKZYOFBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281364
Record name 6-hydroxy-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-14-2
Record name NSC21413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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